N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Description

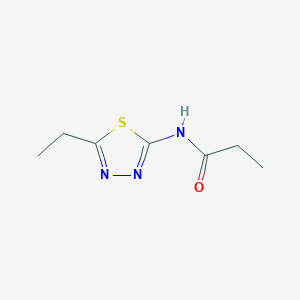

N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a propanamide moiety at position 2.

Properties

Molecular Formula |

C7H11N3OS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C7H11N3OS/c1-3-5(11)8-7-10-9-6(4-2)12-7/h3-4H2,1-2H3,(H,8,10,11) |

InChI Key |

BVQWQLKHBYNOIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl hydrazinecarbodithioate with various hydrazonoyl halides. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Electrophiles or nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .

Medicine: The compound is being investigated for its potential use in the treatment of epilepsy and other neurological disorders. Its anticonvulsant properties make it a valuable compound for further pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anticonvulsant properties may be attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The following table summarizes key structural analogs and their pharmacological properties:

Research Findings and Gaps

- Anticonvulsant Efficacy : VPZ’s ED₅₀ of 74.5 mg/kg in scPTZ models surpasses many analogs, highlighting the importance of the 2-propylpentanamide chain for potency .

- Toxicity Trade-offs : While VPZ’s low toxicity is advantageous, simpler propanamide derivatives may require structural optimization to balance efficacy and safety .

- Data Limitations : Direct pharmacological data for this compound remain scarce, necessitating further studies on its GABA modulation and metabolic stability .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

Thiadiazole derivatives, including this compound, are known to interact with various molecular targets. These interactions can lead to significant biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues.

- Cell Signaling Modulation : It can influence cell signaling pathways by modulating kinase activity, which is vital for cellular functions.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interactions with various targets. For instance:

- Anticancer Activity : this compound has demonstrated potential in inhibiting the growth of cancer cells by inducing apoptosis and affecting cell cycle progression .

- Antimicrobial Properties : Its efficacy against certain pathogens suggests a role in developing new antimicrobial agents.

In Vitro Studies

Recent studies have highlighted the biological activity of this compound through various in vitro assays:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| BT474 | Not specified | Growth inhibition |

These results indicate that the compound exhibits potent anticancer activity across different cell lines, particularly in breast cancer models.

In Vivo Studies

In animal models, the compound's effects are dose-dependent. Lower doses have shown beneficial effects such as reduced tumor growth without significant toxicity.

Case Studies

Several case studies have examined the pharmacological potential of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines and induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Research indicated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.